![molecular formula C7H15N3O B1287398 N,N-dimethylpiperazine-2-carboxamide CAS No. 85817-21-6](/img/structure/B1287398.png)
N,N-dimethylpiperazine-2-carboxamide
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Overview
Description
N,N-dimethylpiperazine-2-carboxamide is a chemical compound with the molecular formula C7H15N3O . It has a molecular weight of 157.22 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for N,N-dimethylpiperazine-2-carboxamide is1S/C7H15N3O/c1-10(2)7(11)6-5-8-3-4-9-6/h6,8-9H,3-5H2,1-2H3
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
N,N-dimethylpiperazine-2-carboxamide is a white solid . The storage temperature is room temperature .Scientific Research Applications
Lead Discovery in Drug Development
N,N-dimethylpiperazine-2-carboxamide: derivatives have been utilized in lead discovery libraries for general screening in drug development . The compound serves as a versatile scaffold that can be modified to produce a wide array of single compounds, which are then screened for potential pharmacological activities. This process is crucial for identifying promising candidates for further development in the pharmaceutical industry.
Combinatorial Chemistry
The compound is used in combinatorial chemistry to create diverse chemical libraries . Through solid-phase synthetic routes, a vast number of derivatives can be synthesized, which are essential for high-throughput screening. This approach is instrumental in optimizing pharmacokinetic parameters and enhancing the diversity of chemical entities available for drug discovery.
Pharmacophore Analysis
N,N-dimethylpiperazine-2-carboxamide: plays a significant role in pharmacophore analysis, where it contributes to the identification of molecular features responsible for biological activity . By analyzing the interactions between the compound and its target, researchers can design more effective drugs with improved efficacy and reduced side effects.
Molecular Diversity
The compound is integral to studies on molecular diversity, particularly in the context of medicinal chemistry . It provides a framework for understanding how variations in molecular structures can influence biological activity, which is a key aspect of designing new and more potent drugs.
Synthetic Pathways Exploration
Research on N,N-dimethylpiperazine-2-carboxamide includes exploring its synthetic pathways . Understanding the synthetic routes is essential for developing efficient and scalable methods to produce the compound and its derivatives, which can be pivotal for industrial-scale drug production.
Biological Activity Profiling
Substituted derivatives of N,N-dimethylpiperazine-2-carboxamide are investigated for their biological activities . These activities range from antimicrobial to anticancer properties, making the compound a valuable resource for developing new therapies against various diseases.
Scaffold in Bioactive Molecules
The compound serves as a scaffold in bioactive molecules, particularly in the design of molecules with specific biological targets . Its structure can be modified to interact with different biological pathways, which is fundamental in the creation of targeted therapies.
Advancements in Drug Discovery
Finally, N,N-dimethylpiperazine-2-carboxamide is at the forefront of advancements in drug discovery . Its derivatives are continuously being studied for new pharmacological effects, which could lead to the discovery of novel treatments for a range of medical conditions.
Safety and Hazards
The safety information available indicates that N,N-dimethylpiperazine-2-carboxamide is potentially dangerous. The hazard statements include H303 and H320, which suggest that it may be harmful if swallowed and causes eye irritation . The precautionary statements include P305+351+338, which suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
properties
IUPAC Name |
N,N-dimethylpiperazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-10(2)7(11)6-5-8-3-4-9-6/h6,8-9H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWYSRAIAUAMJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CNCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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